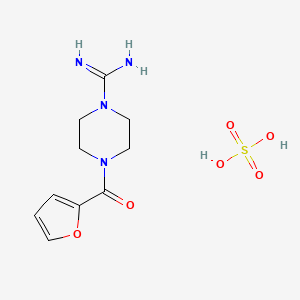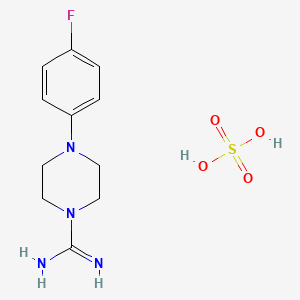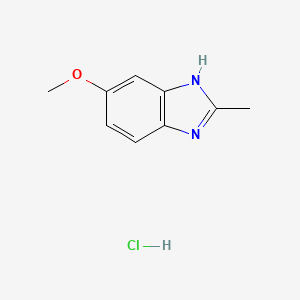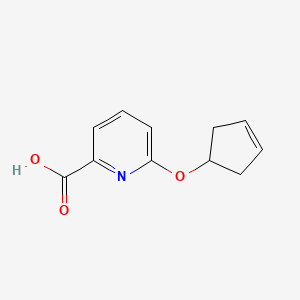
2-(Benzyloxy)cyclobutanamine
Descripción general
Descripción
2-(Benzyloxy)cyclobutanamine, also known as BOB, is a chemical compound made up of four carbon atoms fused in a cyclic structure with a benzyl group. It has a molecular formula of C11H15NO and a molecular weight of 177.2429 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a benzyloxy group and an amine group attached . The benzyloxy group is a benzyl group bonded to the oxygen atom, which is further bonded to the cyclobutane ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Dynamics
2-(Benzyloxy)cyclobutanamine is utilized in various chemical synthesis processes. For instance, the acid-promoted synthesis of 2-(benzyloxy)cyclobutanones and bis(benzyloxy)dioxatricyclo decanes starting from 2-hydroxycyclobutanone and benzyl alcohols demonstrates the compound's role in producing desired products in a chemoselective fashion (Martis et al., 2017). Similarly, electrocatalytic formal [2+2] cycloaddition reactions involving anodically activated enyloxy benzene and alkenes have been studied, highlighting the compound's significance in the formation of radical cations and subsequent intramolecular electron transfer (Arata, Miura, & Chiba, 2007).
Pharmacological Research
In the field of pharmacology, the derivatives of this compound have been explored. For instance, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a derivative, has been proposed as an insulinotropic agent for treating non-insulin dependent diabetes mellitus. Its effects on plasma glucose, serum insulin, and lipid profiles in diabetic models have been investigated, showing significant potential in diabetes management (Khurana, Sharma, Bhagat, & Sharma, 2018).
Photochemical Properties
The photochemical properties of compounds related to this compound have been extensively studied. For example, research on the structure and photochemical properties of r-1, c-2, t-3, t-4-1,3-Bis[2-(5-R-benzoxazolyl)]-2,4-di(4-R'-phenyl)cyclobutane has contributed to understanding the photodimerization processes and photochemical reactions of related compounds (Zhang et al., 2010).
Molecular Mechanics and Computational Studies
The study of unsaturated four-membered ring carbocycles, including cyclobutane derivatives, provides insights into their structures and energies. These studies, often using molecular mechanics methods, have implications for understanding the physical properties and potential applications of this compound and its derivatives (Allinger, Yuh, & Sprague, 1980).
Propiedades
IUPAC Name |
2-phenylmethoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZQZJTVISDNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride](/img/structure/B1406810.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)

![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)
![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)
![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)
![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)



